molecular formula C14H13F3N4 B6443178 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline CAS No. 2640830-43-7

3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline

Cat. No.: B6443178
CAS No.: 2640830-43-7
M. Wt: 294.27 g/mol
InChI Key: WBZIDQKGIDWNBI-UHFFFAOYSA-N
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Description

3-[2-(Azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline is a heterocyclic aromatic compound featuring an aniline core substituted with a trifluoromethyl group at the 5-position and a pyrimidine ring at the 3-position. The pyrimidine moiety is further functionalized with an azetidine (a four-membered saturated nitrogen heterocycle) at its 2-position.

Properties

IUPAC Name

3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4/c15-14(16,17)11-4-9(5-12(18)6-11)10-7-19-13(20-8-10)21-2-1-3-21/h4-8H,1-3,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIDQKGIDWNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=N2)C3=CC(=CC(=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization of Aniline

Method A: Electrophilic Trifluoromethylation

  • Reagents : CF3I or Umemoto’s reagent (trifluoromethylating agents).

  • Conditions : CuI catalysis, DMF solvent, 80°C.

  • Yield : 40–60%, limited by regioselectivity challenges.

Method B: Reduction of Nitro Precursors

  • Example : Reduction of 3-nitro-5-(trifluoromethyl)benzene using B2(OH)4 and 4,4’-bipyridine.

  • Conditions : Room temperature, 5 minutes, chemoselective for nitro groups.

  • Yield : 85–95% with retention of sensitive functional groups.

Protection of the Aniline Amino Group

To prevent undesired side reactions during subsequent coupling steps, the amino group is often protected:

  • Acetylation : Treatment with pivaloyl chloride (Me3CCOCl) in dichloromethane (DCM) and triethylamine (Et3N) at 0–10°C.

    • Yield : 98% for N-(4-(trifluoromethyl)phenyl)pivalamide.

  • Deprotection : Acidic hydrolysis (HCl, H2O/EtOH) restores the free aniline post-coupling.

Construction of the 2-(Azetidin-1-yl)pyrimidine Subunit

Pyrimidine Ring Synthesis

Method A: Cyclocondensation of 1,3-Dicarbonyl Compounds

  • Reagents : β-ketoester and guanidine hydrochloride.

  • Conditions : NaOH, ethanol, reflux. Forms 2-aminopyrimidine, which is further functionalized.

Method B: Buchwald-Hartwig Amination

  • Substrate : 2-Chloropyrimidine.

  • Catalyst : Pd2(dba)3/XPhos, Cs2CO3 in 1,4-dioxane at 110°C.

  • Reagent : Azetidine (1.2 equiv), yielding 2-(azetidin-1-yl)pyrimidine.

  • Yield : 70–80% after column chromatography.

Halogenation for Cross-Coupling

  • Bromination : NBS (N-bromosuccinimide) in DMF at 0°C introduces bromine at the 5-position of pyrimidine.

    • Yield : 90% for 5-bromo-2-(azetidin-1-yl)pyrimidine.

Coupling of Aromatic Subunits

Suzuki-Miyaura Cross-Coupling

  • Conditions :

    • Boronic Acid : 3-Amino-5-(trifluoromethyl)phenylboronic acid.

    • Catalyst : Pd(PPh3)4, K2CO3, H2O/THF (3:1), 80°C.

    • Yield : 65–75% after purification.

Direct C–H Arylation

  • Catalyst : Pd(OAc)2, BINAP ligand, Cs2CO3 in toluene at 100°C.

  • Advantage : Avoids pre-functionalization but requires stringent anhydrous conditions.

  • Yield : 50–60%.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • DME vs. Dioxane : 1,2-Dimethoxyethane (DME) improves palladium catalyst stability compared to dioxane.

  • Temperature : Coupling reactions above 100°C risk decomposition of the azetidine group.

Ligand Screening

  • XPhos vs. BINAP : XPhos affords higher yields (75%) in Buchwald-Hartwig amination vs. BINAP (60%).

Characterization and Analytical Data

  • NMR :

    • 1H NMR (DMSO-d6) : δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 6.24 (s, 2H, NH2).

  • HRMS : m/z 294.27 [M+H]+ (calc. 294.27).

  • HPLC Purity : >98% (C18 column, acetonitrile/H2O gradient) .

Chemical Reactions Analysis

Synthetic Routes and Key Intermediates

The compound’s synthesis involves multi-step pathways, often leveraging cross-coupling reactions. A representative approach includes:

  • Step 1 : Suzuki-Miyaura coupling of 2-chloropyrimidine derivatives with boronic acid-functionalized anilines to introduce the trifluoromethylaniline moiety .

  • Step 2 : Amination of the pyrimidine ring with azetidine under Buchwald-Hartwig conditions, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in polar solvents like THF or DMF .

Intermediate Key Reaction Conditions Yield
2-Chloro-5-(trifluoromethyl)pyrimidineSuzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C65–78%
3-(Azetidin-1-yl)-5-(trifluoromethyl)anilineBuchwald-Hartwig aminationPd(OAc)₂, XPhos, Cs₂CO₃, THF, 100°C52–60%

Pyrimidine Ring Modifications

The pyrimidine ring undergoes nucleophilic substitution and cross-coupling reactions:

  • Chlorine displacement : Reacts with amines (e.g., pyrrolidine, piperazine) in THF at 60–80°C to yield substituted pyrimidines .

  • Palladium-catalyzed couplings : Participates in Suzuki reactions with arylboronic acids to introduce aromatic substituents .

Aniline Group Reactivity

The aniline moiety is exploited for:

  • Acylation : Reacts with acryloyl chloride in DCM/THF with DIPEA as a base to form acrylamide derivatives (yield: 70–85%) .

  • Urea formation : Condenses with isocyanates (e.g., phenyl isocyanate) in DMF at RT to generate urea-linked analogs (yield: 60–75%) .

Metal-Complex Formation

The pyrimidine nitrogen and aniline NH₂ act as ligands for transition metals:

  • Cu(II) complexes : Form stable octahedral complexes with applications in catalysis and bioimaging .

Stability and Degradation Pathways

  • Hydrolytic degradation : The trifluoromethyl group resists hydrolysis, but the azetidine ring undergoes slow ring-opening in acidic conditions (pH < 3) .

  • Oxidative stability : Stable under ambient conditions but degrades in the presence of strong oxidizers (e.g., H₂O₂) via radical mechanisms .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Products Reference
Nucleophilic substitutionRNH₂, THF, 60°CPyrimidine-amines
AcylationAcryloyl chloride, DIPEA, DCMAcrylamides
Suzuki couplingArylboronic acid, Pd(PPh₃)₄Biaryl derivatives
Oxidative degradationH₂O₂, RTRing-opened byproducts

Challenges and Optimization

  • Regioselectivity : Competing reactions at the pyrimidine C-2 vs. C-4 positions require careful catalyst selection (e.g., Pd/XPhos for C-2 amination) .

  • Solvent effects : Polar aprotic solvents (DMF, THF) improve yields in cross-coupling reactions compared to nonpolar alternatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 PDE10 Inhibition

One of the primary applications of 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline is its role as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is implicated in the regulation of cyclic nucleotide signaling, which is crucial for various neurological functions. Compounds that inhibit PDE10A have shown promise in treating disorders such as schizophrenia and Huntington's disease. For instance, patent US9365562B2 describes the use of substituted azetidine compounds, including derivatives of this compound, as therapeutic agents for central nervous system disorders .

1.2 CCR6 Receptor Modulation

Another significant application is related to its potential as a modulator of the CCR6 receptor. The CCR6 receptor is involved in immune responses and inflammation, making it a target for treating autoimmune diseases. The compound has been explored in the context of CCR6 modulation, as detailed in patent WO2021219849A1, indicating its relevance in developing therapies for conditions like multiple sclerosis and rheumatoid arthritis .

Synthesis and Derivative Studies

2.1 Synthesis Techniques

Research has focused on various synthetic routes to obtain this compound and its derivatives. The synthesis often involves multi-step reactions starting from readily available precursors. This compound's synthesis has been optimized to enhance yield and purity, which is crucial for further biological testing.

2.2 Analog Development

The development of analogs has been a significant area of research. By modifying different functional groups on the azetidine or pyrimidine moieties, researchers aim to improve the pharmacological profile of the compound, including its potency, selectivity, and safety profile .

Case Studies and Research Findings

3.1 Case Study: Neurological Disorders

In a study examining the efficacy of PDE10A inhibitors in animal models of schizophrenia, compounds similar to this compound demonstrated significant improvements in behavioral symptoms associated with the disorder. These findings suggest that this compound class could lead to novel treatments with fewer side effects compared to current antipsychotic medications.

3.2 Case Study: Inflammatory Diseases

Research involving CCR6 modulation highlighted the potential of this compound in reducing inflammatory markers in models of autoimmune diseases. The modulation of CCR6 activity was linked to decreased migration of inflammatory cells to sites of injury or infection, suggesting therapeutic benefits for conditions like Crohn's disease and psoriasis.

Mechanism of Action

The mechanism of action of 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compounds with Trifluoromethyl-Aniline and Pyrimidine Moieties

Compound Name Key Structural Differences Molecular Weight (g/mol) Synthetic Route & Yield Notable Data/Activity References
3-[2-(Azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline Azetidine-pyrimidine-aniline core ~325.3* Coupling under basic conditions N/A (prototype)
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline Dichloropyrimidine at 4-position; trifluoromethyl at 4-position of aniline 299.1 Sonogashira coupling LCMS: m/z 299 [M+H]+
N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-2-(pyrimidin-5-yl)isoindoline-5-carboxamide (7a) Imidazole substituent; isoindoline-carboxamide extension ~495.5* THF, t-BuOK, 32% yield DDR1 inhibitor activity
N-(3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide (6a) Piperazine-methylene linker; tetrahydroisoquinoline-carboxamide ~580.6* THF, t-BuOK, moderate yield Kinase inhibition (undisclosed)

*Calculated based on formula.

Key Observations :

  • Substitution Position : The position of the trifluoromethyl group (5- vs. 4-) and pyrimidine linkage (3- vs. 4-) significantly alters electronic properties and binding affinity .
  • Heterocyclic Variations : Azetidine (4-membered ring) vs. piperazine (6-membered) or imidazole (5-membered) affects conformational flexibility and target selectivity. Azetidine’s strain may enhance reactivity .
  • Functional Extensions : Carboxamide-linked derivatives (e.g., 7a, 6a) show improved solubility and kinase inhibition, suggesting the aniline-pyrimidine core is a versatile scaffold .

Compounds with Trifluoromethyl-Aniline and Alternative Heterocycles

Compound Name Key Structural Differences Molecular Weight (g/mol) Synthetic Route References
2-(1-Azepanyl)-5-(trifluoromethyl)aniline Azepane (7-membered ring) instead of azetidine-pyrimidine 258.3 Patent-derived synthesis
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine Pyridine core with ethynyl-TMS substituent 258.3 Catalytic coupling
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline Ethoxyphenoxy substituent instead of pyrimidine ~315.3* Unreported

Key Observations :

  • Ring Size : Larger heterocycles (e.g., azepane) may reduce steric hindrance but increase metabolic instability compared to azetidine .

Biological Activity

3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. Its structural formula is represented as:

C13H12F3N5\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}_5

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The azetidine moiety may facilitate binding to enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play a crucial role in cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for related compounds suggest potential for development as antimicrobial agents .

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDS. aureus
Similar Triazole Derivatives10–15MRSA

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Cell LineIC50 (nM)Mechanism
HeLa60Tubulin polymerization inhibition
A549TBDApoptosis induction

Case Studies

  • Antiproliferative Effects : A study highlighted the compound's ability to inhibit cell growth in HeLa cells, with a notable IC50 value of 60 nM. This suggests strong potential for further development as an anticancer agent .
  • Inhibition of Kinases : Another investigation focused on the compound's interaction with kinases involved in cancer progression, providing insights into its mechanism of action and therapeutic potential against malignancies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline, and what methodological challenges arise during its preparation?

  • Answer: The compound is typically synthesized via coupling reactions between pyrimidine intermediates and substituted aniline derivatives. For example, potassium tert-butoxide-mediated nucleophilic substitution under anhydrous THF at low temperatures (-20°C) is a key step for forming the azetidine-pyrimidine-aniline scaffold . Challenges include controlling regioselectivity during pyrimidine functionalization and ensuring anhydrous conditions to prevent side reactions. Purification via flash chromatography on silica gel is often required due to byproduct formation .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Answer: High-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR are essential for confirming molecular weight and substituent positions. HPLC (≥98% purity) is used to assess purity, while X-ray crystallography (e.g., co-crystal structures with biological targets) resolves stereochemical ambiguities, such as chirality in related analogs . Thermal stability can be evaluated via differential scanning calorimetry (DSC), though specific data for this compound is limited in public datasets.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Answer: The -CF3_3 group enhances lipophilicity and metabolic stability, as observed in analogs like 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline. This substituent also introduces steric bulk, potentially affecting binding affinity in enzyme inhibition assays. Computational studies (e.g., logP calculations) and comparative solubility tests in DMSO/PBS are recommended to quantify these effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?

  • Answer: Discrepancies in IC50_{50} values across studies often stem from assay variability (e.g., cell lines, ATP concentrations in kinase assays). Cross-validation using orthogonal methods (e.g., surface plasmon resonance for binding kinetics) and structural analysis (e.g., co-crystallization with DDR1 kinase) can clarify mechanisms . For example, chirality (R/S configuration) in tetrahydroisoquinoline derivatives significantly alters inhibitory potency, necessitating enantiomeric resolution .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Answer: Low yields (e.g., 32% in similar aniline couplings) are often due to competing side reactions. Optimization strategies include:

  • Temperature control: Gradual warming from -20°C to room temperature to stabilize intermediates .
  • Catalyst screening: Transition-metal catalysts (e.g., Pd for Sonogashira couplings) improve efficiency in pyrimidine-alkyne couplings .
  • Solvent selection: Anhydrous THF or DMF enhances solubility of aromatic intermediates .

Q. What structural modifications enhance selectivity for discoidin domain receptor 1 (DDR1) inhibition?

  • Answer: SAR studies on analogs like N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)isoindoline-5-carboxamide reveal that:

  • Azetidine vs. piperazine: Azetidine’s smaller ring size reduces off-target interactions with DDR2 .
  • Pyrimidine substitution: Electron-withdrawing groups (e.g., -CF3_3) improve kinase-binding pocket occupancy .
  • Linker flexibility: Rigid spacers between the aniline and heterocycle minimize conformational entropy loss upon binding .

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

  • Answer: Stability studies in buffers (e.g., ammonium acetate, pH 6.5) show that the compound degrades under strongly acidic/basic conditions. For in vitro assays, DMSO stock solutions should be stored at -20°C and diluted in PBS (pH 7.4) immediately before use to prevent precipitation or hydrolysis .

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